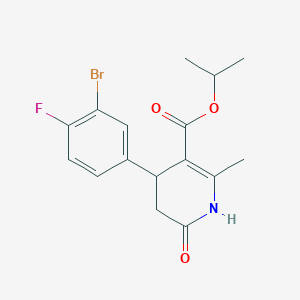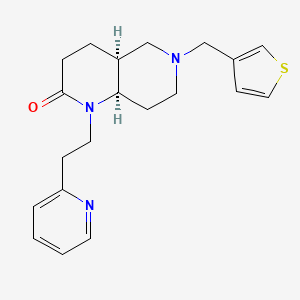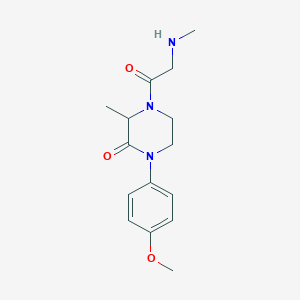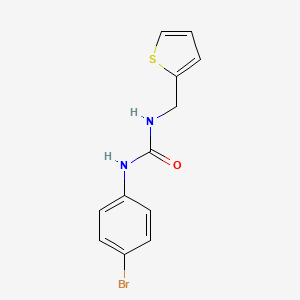![molecular formula C14H9ClN2O2 B5294330 6-(2-chlorobenzyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5294330.png)
6-(2-chlorobenzyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-chlorobenzyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione is a synthetic compound that has been widely studied for its potential applications in the field of medicinal chemistry. This molecule is also known as CC-1065 analog, which is a potent antitumor antibiotic. In recent years, there has been a growing interest in the synthesis and study of this compound due to its potential use as an anticancer agent.
Mecanismo De Acción
The mechanism of action of 6-(2-chlorobenzyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione is not fully understood. However, it is believed to work by binding to the minor groove of DNA and causing DNA damage. This leads to the inhibition of DNA replication and ultimately cell death.
Biochemical and physiological effects:
Studies have shown that 6-(2-chlorobenzyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione has potent antitumor activity in vitro and in vivo. It has also been found to induce apoptosis in cancer cells. In addition, it has been shown to have low toxicity in normal cells, making it a potentially safe and effective anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 6-(2-chlorobenzyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione is its potent antitumor activity. This makes it a valuable tool for the development of new anticancer drugs. However, one of the limitations of this compound is its complex synthesis process, which can make it difficult to produce in large quantities.
Direcciones Futuras
There are several future directions for the study of 6-(2-chlorobenzyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione. One potential direction is the development of new analogs with improved potency and selectivity. Another direction is the study of the compound's mechanism of action, which could lead to the development of new therapeutic strategies. Additionally, the compound's potential use as a DNA-binding agent could be further explored. Finally, the synthesis process could be optimized to make the compound more readily available for research purposes.
Métodos De Síntesis
The synthesis of 6-(2-chlorobenzyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione is a complex process that involves several steps. The first step involves the synthesis of the pyrrolo[3,4-b]pyridine-5,7(6H)-dione core structure. This is achieved by the reaction of 2-aminopyridine with maleic anhydride. The resulting intermediate is then reacted with a chlorobenzyl group to obtain the final product.
Aplicaciones Científicas De Investigación
The potential applications of 6-(2-chlorobenzyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione in scientific research are numerous. This compound has been found to have potent antitumor activity, making it a potential candidate for the development of new anticancer drugs. In addition, it has also been studied for its potential use as a DNA-binding agent.
Propiedades
IUPAC Name |
6-[(2-chlorophenyl)methyl]pyrrolo[3,4-b]pyridine-5,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O2/c15-11-6-2-1-4-9(11)8-17-13(18)10-5-3-7-16-12(10)14(17)19/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKSOIHTQKETOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C3=C(C2=O)N=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-chlorobenzyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{4-[(benzylamino)sulfonyl]-2-methylphenoxy}-N-(2-pyridinylmethyl)acetamide](/img/structure/B5294287.png)

![2,3,5-trimethyl-N-{[4-(methylsulfonyl)-2-morpholinyl]methyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5294299.png)
![1-(2-methyl-4-pyridinyl)-4-{[2-(1-piperidinyl)-5-pyrimidinyl]methyl}-1,4-diazepane](/img/structure/B5294300.png)
![2-(dimethylamino)-8-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one dihydrochloride](/img/structure/B5294305.png)
![9-hydroxy-7-methyl-8-[(3-methyl-1-piperidinyl)methyl]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5294315.png)

![4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B5294344.png)
![1-({[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B5294345.png)

![3-[2-(1-benzofuran-2-yl)-2-oxoethyl]-5-bromo-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B5294360.png)
![2-[2-(2-fluorophenyl)vinyl]-1,3,3-trimethyl-3H-indolium perchlorate](/img/structure/B5294370.png)